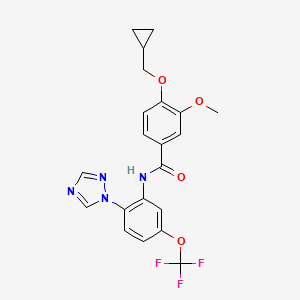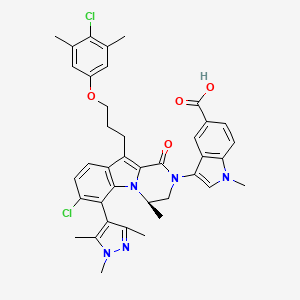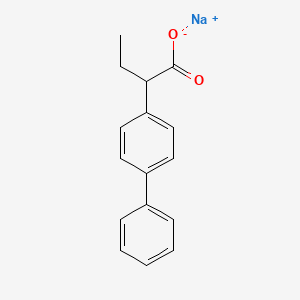
Lyosol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lyosol is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antihypercholesterolemic properties. It is commonly used to alleviate pain and reduce inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lyosol can be synthesized through multiple routes. One notable method involves a Suzuki coupling reaction catalyzed by palladium on carbon (Pd/C) in water. This reaction uses sodium tetraphenylborate as a phenylation reagent. The overall yield of this method ranges from 36% to 59% .
Another synthetic route involves the esterification of 4-bromophenylacetic acid, followed by alkylation and hydrolysis to produce 2-(4-bromophenyl)butanoic acid. This intermediate is then reacted with sodium tetraphenylborate to yield this compound with an overall yield of 85% .
Industrial Production Methods
Industrial production of this compound typically follows the Suzuki coupling method due to its efficiency and high yield. The use of Pd/C as a catalyst and sodium tetraphenylborate as a reagent ensures a scalable and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
Lyosol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lyosol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying Suzuki coupling reactions and other organic synthesis methods.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological models.
Medicine: Explored for its potential in treating pain and inflammation in clinical settings.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Lyosol exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Fenbufen
- Flurbiprofen
- Felbinac
Uniqueness
Lyosol stands out due to its high yield synthesis via the Suzuki coupling method and its dual role as an analgesic and antihypercholesterolemic agent. Unlike some other NSAIDs, it offers a unique combination of properties that make it valuable in both clinical and research settings .
Properties
CAS No. |
10265-80-2 |
|---|---|
Molecular Formula |
C16H15NaO2 |
Molecular Weight |
262.2838 |
IUPAC Name |
sodium;2-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C16H16O2.Na/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11,15H,2H2,1H3,(H,17,18);/q;+1/p-1 |
InChI Key |
OLGONLPBKFPQNS-UHFFFAOYSA-M |
SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenbucin sodium; Lyosol. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
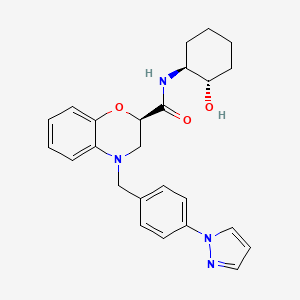
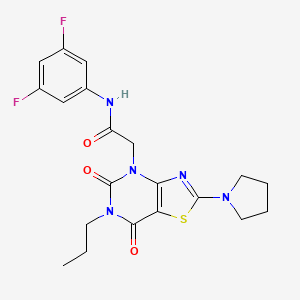

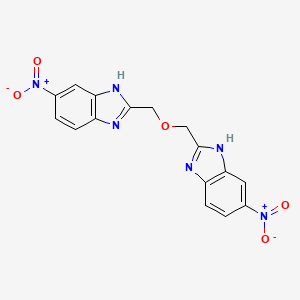
![N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide](/img/structure/B611770.png)

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)
